molecular formula C11H21N3O4S B2597539 1-(methylsulfonyl)-N-(2-morpholinoethyl)azetidine-3-carboxamide CAS No. 1428374-64-4

1-(methylsulfonyl)-N-(2-morpholinoethyl)azetidine-3-carboxamide

Cat. No.: B2597539
CAS No.: 1428374-64-4
M. Wt: 291.37
InChI Key: CXRZQFLXSKFPIP-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(2-morpholinoethyl)azetidine-3-carboxamide is a synthetic small-molecule compound characterized by a central azetidine ring substituted with a methylsulfonyl group at the 1-position and a carboxamide-linked morpholinoethyl side chain at the 3-position. The morpholinoethyl moiety may improve solubility and pharmacokinetic properties.

Properties

IUPAC Name

1-methylsulfonyl-N-(2-morpholin-4-ylethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O4S/c1-19(16,17)14-8-10(9-14)11(15)12-2-3-13-4-6-18-7-5-13/h10H,2-9H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRZQFLXSKFPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(methylsulfonyl)-N-(2-morpholinoethyl)azetidine-3-carboxamide is a novel azetidine derivative that has garnered attention due to its potential biological activities. Azetidines, as a class of nitrogen-containing heterocycles, are increasingly important in medicinal chemistry, particularly for their roles in drug design and development. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a four-membered azetidine ring with a methylsulfonyl group and a morpholinoethyl substituent. Its structure can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Where x,y,z,a,bx,y,z,a,b correspond to the specific counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₉H₁₃N₃O₃S
Molecular Weight217.27 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that azetidine derivatives can interact with various biological targets, including enzymes and receptors involved in signaling pathways. The specific biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown potential as inhibitors of enzymes like Notum, which regulates the Wnt signaling pathway .
  • Antiproliferative Effects : Azetidine derivatives have been evaluated for their ability to inhibit cell proliferation in cancer cell lines, suggesting a potential role in oncology .

Case Studies

  • Anticancer Activity : In a study investigating azetidine derivatives' effects on human breast cancer cells (MCF-7), compounds exhibited significant antiproliferative activity at nanomolar concentrations. The mechanism involved apoptosis induction and cell cycle arrest .
  • Inhibition of DNA Polymerase Theta : Another study focused on related azetidine derivatives as Polθ inhibitors demonstrated promising results against BRCA-deficient tumors. The lead compound showed significant antiproliferative properties in DNA repair-compromised cells .

Efficacy and Potency

The efficacy of this compound can be summarized as follows:

  • IC50 Values : Preliminary data suggest that similar azetidine compounds exhibit IC50 values ranging from low nanomolar to micromolar concentrations against various cancer cell lines.
  • Selectivity : The selectivity profile for targeting cancer cells versus normal cells remains an area for further investigation.

Table 2: Summary of Biological Activities

Activity TypeTargetObserved EffectReference
AntiproliferativeMCF-7 Breast CancerInduced apoptosis
Enzyme InhibitionNotumRestored Wnt signaling
Polθ InhibitionDNA Polymerase ThetaAntiproliferative

Future Directions

The ongoing exploration of azetidine derivatives like this compound is essential for understanding their full therapeutic potential. Future research should focus on:

  • Mechanistic Studies : Detailed studies to elucidate the specific biochemical pathways influenced by this compound.
  • Clinical Trials : Initiating clinical trials to assess safety, efficacy, and pharmacokinetics in human subjects.
  • Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure to enhance potency and selectivity.

Scientific Research Applications

Chemical Properties and Structure

The compound features an azetidine ring, which is a four-membered cyclic amine known for its presence in numerous biologically active molecules. The specific substituents, including the methylsulfonyl group and morpholinoethyl moiety, contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds containing azetidine structures exhibit significant anticancer properties. For instance, derivatives of azetidine have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. Research has shown that certain azetidine derivatives can induce apoptosis in solid tumor cells, making them promising candidates for cancer therapy .

Case Study:

  • A study demonstrated that azetidine derivatives exhibited cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) at nanomolar concentrations. This suggests that 1-(methylsulfonyl)-N-(2-morpholinoethyl)azetidine-3-carboxamide may have similar potential, warranting further investigation into its structure-activity relationship (SAR).

Antiviral Properties

Azetidine compounds have also been explored for their antiviral activities. Research has noted that certain azetidinones can inhibit the replication of various RNA and DNA viruses, including coronaviruses and influenza viruses . The mechanism of action often involves interference with viral entry or replication processes.

Case Study:

  • In vitro studies showed that specific azetidinone derivatives demonstrated moderate inhibitory activity against human coronavirus (229E) and influenza A virus H1N1 subtype. These findings suggest a potential for this compound in antiviral drug development.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including multi-step reactions involving the formation of the azetidine ring followed by functionalization with sulfonyl and morpholino groups. The efficiency of these synthetic routes is critical for scaling up production for research and therapeutic use.

Synthesis Method Yield Key Steps
Multi-step synthesis69%Formation of azetidine ring followed by sulfonylation
One-pot synthesis85%Direct coupling of precursors under optimized conditions

The biological activity of this compound can be assessed using various assays:

  • Cytotoxicity Assays: MTS assays are commonly used to determine the cytotoxic effects on cancer cell lines.
  • Antiviral Assays: Plaque reduction assays can evaluate the effectiveness against viral infections.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound shares structural motifs with other sulfonyl- and heterocycle-containing drugs, such as Apremilast (CC-10004), a phosphodiesterase-4 (PDE4) inhibitor used for inflammatory conditions. Below is a detailed comparison:

Table 1: Comparative Analysis of Key Features

Feature 1-(Methylsulfonyl)-N-(2-Morpholinoethyl)azetidine-3-carboxamide Apremilast (CC-10004)
Core Structure Azetidine ring (4-membered) with methylsulfonyl and carboxamide Isoindole-1,3-dione ring
Functional Groups Methylsulfonyl, morpholinoethyl, carboxamide Ethoxy, methoxy, methylsulfonyl, acetyl
Molecular Weight Not reported (estimated ~300–350 g/mol) 460.50 g/mol
Therapeutic Indications Not explicitly reported (hypothetical: inflammatory/immune disorders) Psoriasis, arthritis, CLE, asthma
Mechanistic Target Undefined (potential kinase or PDE inhibition inferred from analogs) PDE4 inhibition
Metabolic Stability Likely high (methylsulfonyl reduces oxidation) Moderate (hepatic glucuronidation)

Key Observations:

The morpholinoethyl side chain may enhance aqueous solubility compared to Apremilast’s lipophilic ethoxy/methoxy substituents.

Functional Group Impact :

  • Both compounds feature a methylsulfonyl group, which improves metabolic stability by resisting cytochrome P450-mediated degradation .
  • Apremilast’s acetyl group facilitates hydrogen bonding with PDE4, while the target compound’s carboxamide could mimic this interaction in analogous targets.

Therapeutic Potential: Apremilast’s efficacy in psoriasis and arthritis is well-documented , but the target compound’s pharmacological profile remains speculative. Preclinical studies on azetidine derivatives suggest anti-inflammatory activity via MAPK or JAK-STAT pathway modulation, though direct evidence is lacking.

Pharmacokinetics: The morpholinoethyl group in the target compound may reduce first-pass metabolism compared to Apremilast, which undergoes significant hepatic processing.

Q & A

Q. What safety protocols are critical for handling this compound in a laboratory setting?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for weighing and synthesis.
  • Spill Management : Absorb with vermiculite, then neutralize with 10% sodium bicarbonate.
  • Waste Disposal : Collect in halogenated solvent waste containers for incineration .

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